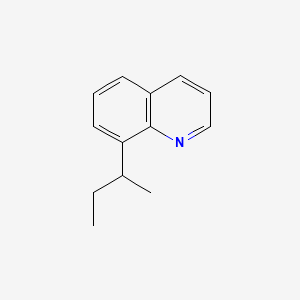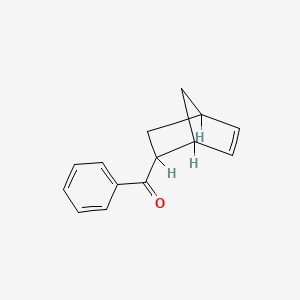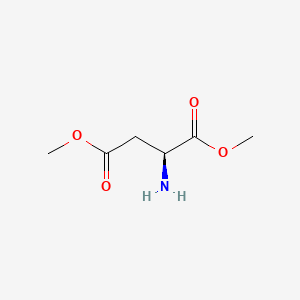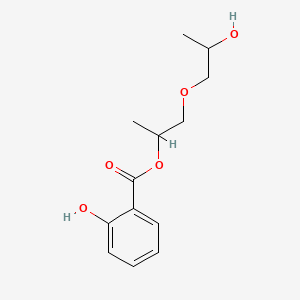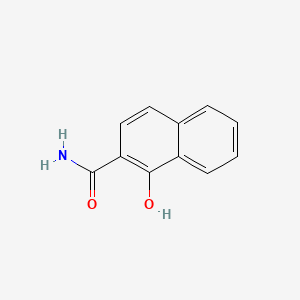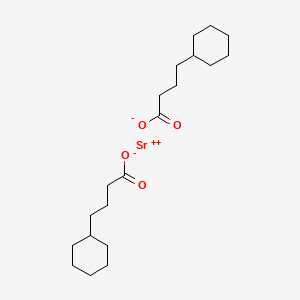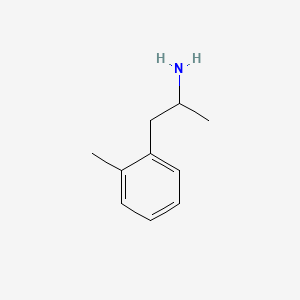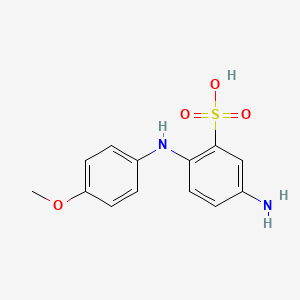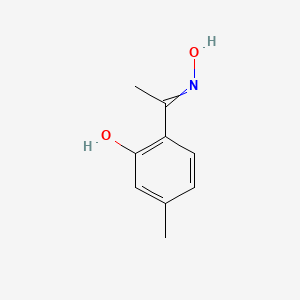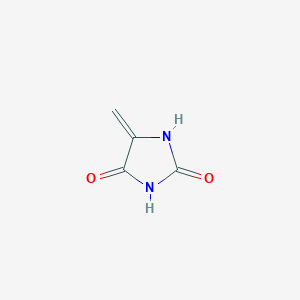
5-Methyleneimidazolidine-2,4-dione
Overview
Description
5-Methyleneimidazolidine-2,4-dione: is a heterocyclic organic compound with the molecular formula C4H4N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a methylene group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 5-Methyleneimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS1 and TNKS2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, TNKS1 and TNKS2, through a dual-inhibitory mechanism . The compound binds to conserved residues in these proteins, specifically GLY1185 and ILE1224 in TNKS1 and PHE1035 and PRO1034 in TNKS2 . This binding results in high-affinity interactions and contributes to the compound’s inhibitory potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt β-catenin pathway . By inhibiting TNKS1 and TNKS2, the compound disrupts this pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The compound’s binding free energy towards tnks1 and tnks2 has been estimated, indicating favorable binding .
Result of Action
The inhibition of TNKS1 and TNKS2 by this compound leads to disruption of the Wnt β-catenin pathway . This can have significant molecular and cellular effects, potentially influencing cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyleneimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with formaldehyde under basic conditions. The reaction proceeds via the formation of a methylene bridge at the 5-position of the imidazolidine ring. The general reaction can be represented as follows:
[ \text{Imidazolidine-2,4-dione} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high yield and purity. The continuous flow process involves the use of a multi-jet oscillating disk reactor, which facilitates the rapid mixing and reaction of the starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-Methyleneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methylene group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen functionalities.
Reduction: Formation of 5-methylimidazolidine-2,4-dione.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: 5-Methyleneimidazolidine-2,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, antifungal, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the methylene group at the 5-position.
5-Methylimidazolidine-2,4-dione: A derivative with a methyl group instead of a methylene group at the 5-position.
Thiazolidine-2,4-dione: A sulfur-containing analog with similar structural features.
Uniqueness: 5-Methyleneimidazolidine-2,4-dione is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
5-methylideneimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-2-3(7)6-4(8)5-2/h1H2,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBFPBOBFXMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341597 | |
| Record name | 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7673-65-6 | |
| Record name | 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


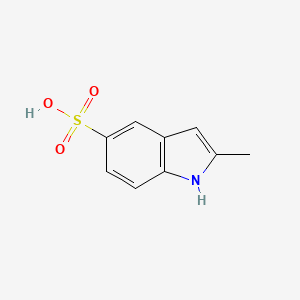
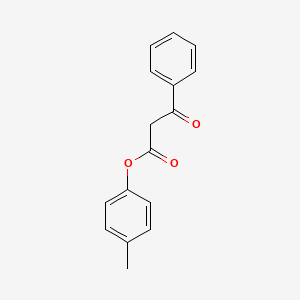
![calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B1605702.png)
